![molecular formula C13H20N2O B1371665 (3-Amino-1-benzylpiperidin-3-yl)methanol CAS No. 885268-85-9](/img/structure/B1371665.png)
(3-Amino-1-benzylpiperidin-3-yl)methanol
Overview
Description
“(3-Amino-1-benzylpiperidin-3-yl)methanol” is a chemical compound with the CAS Number: 885268-85-9 . It has a molecular weight of 220.31 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-amino-1-benzyl-3-piperidinyl)methanol . The InChI code for this compound is 1S/C13H20N2O/c14-13(11-16)7-4-8-15(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-11,14H2 .Physical And Chemical Properties Analysis
The compound is in powder form . It has a flash point of 148.321 .Scientific Research Applications
Catalysis in Organic Synthesis
A notable application of derivatives similar to (3-Amino-1-benzylpiperidin-3-yl)methanol is in catalysis within organic synthesis. For instance, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was synthesized through Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition. This ligand, when forming a complex with CuCl, showcased outstanding catalytic capabilities for Huisgen 1,3-dipolar cycloaddition under aqueous or neat conditions, exhibiting low catalyst loadings and compatibility with free amino groups (Ozcubukcu et al., 2009).
Chiral Ligand Synthesis
Chiral ligands, crucial for asymmetric synthesis, have also been derived from compounds similar to (3-Amino-1-benzylpiperidin-3-yl)methanol. For instance, enantiopure β-amino alcohols based on l-pipecolinic acid were synthesized from rac-alaninol and demonstrated unique behavior in controlling the stereochemistry of reactions, such as the addition of diethylzinc to benzaldehyde (Alvarez-Ibarra et al., 2010).
Interaction with Central Nervous System Receptors
A derivative, (1-Benzylpiperazin-2-yl)methanol, was synthesized and transformed into ligands for central nervous system receptors, showcasing interaction with σ1-receptors, indicating potential applications in the development of drugs targeting the CNS (Beduerftig et al., 2001).
Synthesis of Aziridine-2-carboxylates
In another application, conjugate addition of benzylamine to specific methanesulfonate derivatives resulted in compounds like methyl N-benzyl-2-hydroxymethylaziridine-2-carboxylates. Such processes are fundamental in synthesizing various organic compounds, indicating the role of (3-Amino-1-benzylpiperidin-3-yl)methanol derivatives in complex synthetic pathways (de Saint-Fuscien & Dodd, 2000).
Safety And Hazards
properties
IUPAC Name |
(3-amino-1-benzylpiperidin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-13(11-16)7-4-8-15(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWVFFOOCJNJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670453 | |
Record name | (3-Amino-1-benzylpiperidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-1-benzylpiperidin-3-yl)methanol | |
CAS RN |
885268-85-9 | |
Record name | 3-Amino-1-(phenylmethyl)-3-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885268-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Amino-1-benzylpiperidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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